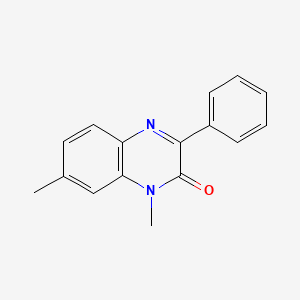
1,7-dimethyl-3-phenylquinoxalin-2(1H)-one
カタログ番号 B2742745
CAS番号:
1057222-00-0
分子量: 250.301
InChIキー: KINHIALPKLOZMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-dimethyl-3-phenylquinoxalin-2(1H)-one is a chemical compound that belongs to the class of quinoxaline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and organic electronics.
科学的研究の応用
Synthesis and Chemical Properties
- 1,7-Dimethyl-3-phenylquinoxalin-2(1H)-one is used in synthesizing various quinoxaline derivatives. For instance, it can undergo reactions with other compounds to form products like 1-substituted 3-methylquinoxalin-2-ones through processes like hydrolysis and decarboxylation (Suschitzky, Wakefield, & Whittaker, 1975).
Biological and Pharmacological Applications
- Quinoxaline derivatives, including those derived from this compound, have been explored for their anticancer activities. For example, some derivatives show significant antiproliferative activity against various human cancer cell lines, indicating the potential for developing new anticancer agents (El Rayes et al., 2019).
Material Science and Engineering
- Quinoxaline derivatives are also notable in material science, finding applications in dyes, electroluminescent materials, and organic semiconductors. The properties of these derivatives, including those synthesized from this compound, make them suitable for various industrial applications (Yang et al., 2020).
Advanced Synthesis Techniques
- Innovative methods like microwave-assisted synthesis are being employed to create quinoxaline derivatives. This technique has been used to synthesize compounds like 3-(pyrazol-1-yl)quinoxalin-2(1H)-one derivatives, demonstrating the versatility and adaptability of quinoxaline chemistry (Ajani et al., 2009).
Environmental and Green Chemistry
- Quinoxaline derivatives are being synthesized using environmentally friendly methods, like visible-light-mediated reactions, which offer a sustainable approach to chemical synthesis. These methods, applied to compounds like this compound, contribute to greener chemical processes (Xie et al., 2019).
特性
IUPAC Name |
1,7-dimethyl-3-phenylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-8-9-13-14(10-11)18(2)16(19)15(17-13)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINHIALPKLOZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=O)N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

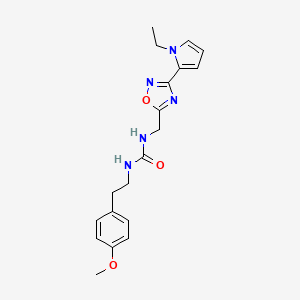
![2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline](/img/structure/B2742663.png)
![ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2742665.png)
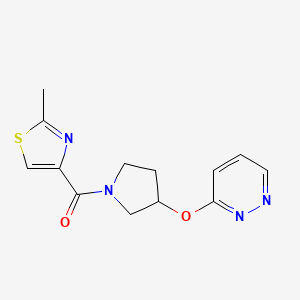
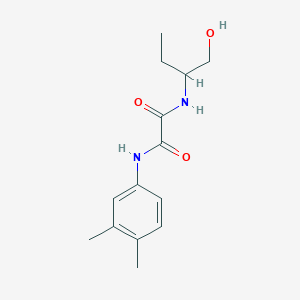
![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2742670.png)

![N-(2,4-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2742675.png)
{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B2742676.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2742677.png)
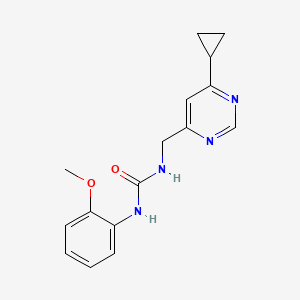
![N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2742679.png)

